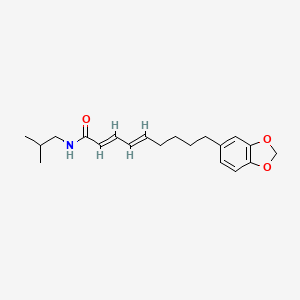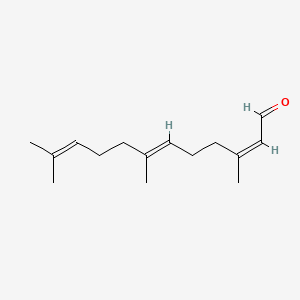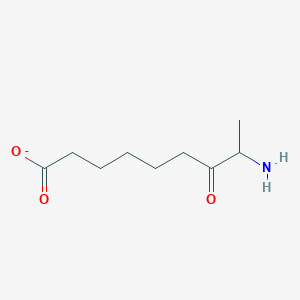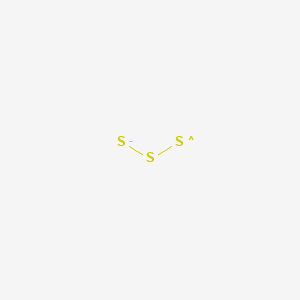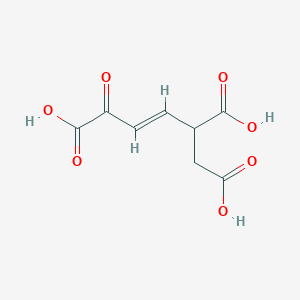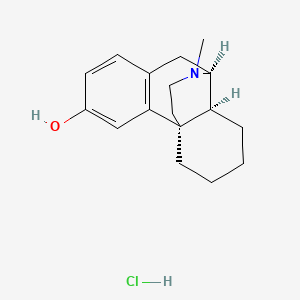
Heptadeca-1,9-dien-4,6-diyne-3,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound with the molecular formula C17H24O2. This compound is known for its unique structure, which includes two double bonds and two triple bonds, making it a subject of interest in various fields of scientific research. It is also referred to as falcarindiol, a name derived from its natural occurrence in certain plants, such as those in the Apiaceae family .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves the use of organic solvents and catalysts to facilitate the formation of its complex structure. One common method involves the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires the use of palladium or copper catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. when produced on a larger scale, the process involves similar catalytic coupling reactions, with additional steps for purification and quality control to ensure the compound meets the required standards for research and application .
化学反応の分析
Types of Reactions: Heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, altering the compound’s properties.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkenes or alkanes .
科学的研究の応用
Heptadeca-1,9-dien-4,6-diyne-3,8-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyacetylenes and their derivatives.
Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer treatment.
Medicine: Research has shown that it can inhibit the breast cancer resistance protein, making it a candidate for drug development.
Industry: Its unique structure makes it useful in the synthesis of complex organic molecules and materials.
作用機序
The mechanism by which Heptadeca-1,9-dien-4,6-diyne-3,8-diol exerts its effects involves its interaction with specific molecular targets. For instance, its cytotoxic activity is attributed to its ability to inhibit the breast cancer resistance protein (BCRP/ABCG2), which plays a role in drug resistance in cancer cells. The compound’s structure allows it to bind to the protein and inhibit its function, thereby enhancing the efficacy of chemotherapeutic agents .
類似化合物との比較
Heptadeca-1,9-dien-4,6-diyne-3,8-diol can be compared with other polyacetylenes such as:
Falcarinol: Another polyacetylene with similar cytotoxic properties but differing in its specific molecular structure.
Panaxydol: Found in ginseng, this compound shares some structural similarities but has distinct biological activities.
Falcarindiol: Often used interchangeably with this compound, it is a closely related compound with similar applications.
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which confer unique reactivity and biological properties.
特性
IUPAC Name |
(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30779-95-4 |
Source


|
| Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
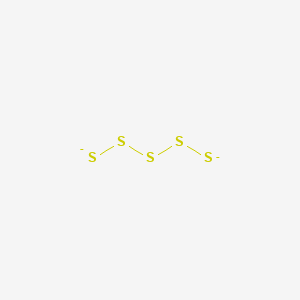
![8-(2-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE](/img/structure/B1240323.png)
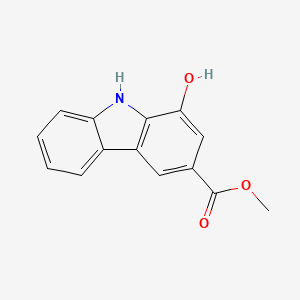
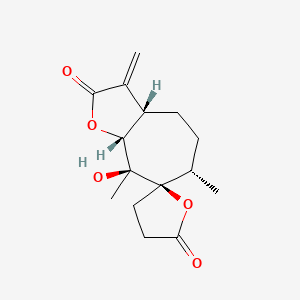
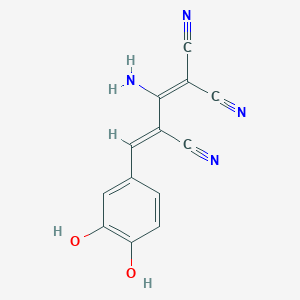
![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)

